2-Chloro-3-cyclopropoxy-5-methylpyridine
Description
2-Chloro-3-cyclopropoxy-5-methylpyridine is a pyridine derivative featuring a chloro group at position 2, a cyclopropoxy group at position 3, and a methyl group at position 3. This compound’s unique substituent arrangement confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The cyclopropoxy group, in particular, introduces ring strain and lipophilicity, which may influence metabolic stability and binding interactions compared to bulkier alkoxy substituents .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyloxy-5-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-8(9(10)11-5-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
SOEMWRIVILNQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropoxy-5-methylpyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropoxy-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyridine N-oxides, while reduction may yield dechlorinated or demethylated products.
Scientific Research Applications
2-Chloro-3-cyclopropoxy-5-methylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Halogenated Pyridines
2-Bromo-3-methylpyridine ()
- Structural Differences : Bromine replaces chlorine at position 2; lacks the cyclopropoxy group.
2-Chloro-5-fluoro-3-methylpyridine ()
- Structural Differences : Fluorine at position 5 instead of methyl; methyl at position 3.
- The methyl group at position 3 introduces steric hindrance absent in the target compound .
Alkoxy-Substituted Pyridines
2-Chloro-5-(propan-2-yloxy)pyridine ()
- Structural Differences : Isopropoxy group replaces cyclopropoxy at position 4.
- This may lower metabolic stability compared to the strained cyclopropoxy analog .
2-Chloro-5-Hydroxypyridine ()
- Structural Differences : Hydroxyl group replaces cyclopropoxy at position 3.
- Physicochemical Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility but reducing lipophilicity. This contrasts with the cyclopropoxy group’s balance of moderate lipophilicity and metabolic resistance .
Functional Group Variations
5-Amino-2-chloropyridine ()
- Structural Differences: Amino group at position 5 instead of methyl.
- Electronic Effects: The electron-donating amino group increases pyridine ring electron density, favoring electrophilic substitution. This contrasts with the methyl group’s inductive electron-donating effect, which is weaker and primarily steric .
2-Chloro-5-cyanopyridine ()
- Structural Differences: Cyano group at position 5 replaces methyl.
- Reactivity: The electron-withdrawing cyano group deactivates the ring, directing reactions to specific positions. This property is exploited in Suzuki-Miyaura couplings, where the target compound’s methyl group may offer different regioselectivity .
Positional Isomers and Trifluoromethyl Derivatives
3-Chloro-5-methoxypyridine ()
- Structural Differences : Chloro and methoxy groups at positions 3 and 5, respectively.
- Steric Effects : The methoxy group’s orientation at position 5 may alter intermolecular interactions compared to the target compound’s cyclopropoxy group at position 3 .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()
- Structural Differences : Trifluoromethyl and ester groups at positions 5 and 2.
- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing effect and the ester’s polarity contrast with the target compound’s methyl and cyclopropoxy groups, influencing solubility and reactivity in medicinal chemistry applications .
Research Implications
The target compound’s combination of chloro, cyclopropoxy, and methyl groups offers a unique profile for drug design, balancing lipophilicity, stability, and reactivity. Comparative studies suggest that substituent position and electronic nature critically influence applications in catalysis, medicinal chemistry, and material science. Further research is needed to quantify thermodynamic stability and biological activity relative to analogs like 2-Chloro-5-fluoropyridines or trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
